Ethyl 5-ethoxy-3-methyl-1H-pyrazole-1-carboxylate
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Overview
Description
Ethyl 5-ethoxy-3-methyl-1H-pyrazole-1-carboxylate is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-ethoxy-3-methyl-1H-pyrazole-1-carboxylate typically involves the reaction of ethyl acetylpyruvate with hydrazine. This reaction proceeds through a nucleophilic addition followed by intramolecular cyclization to form the pyrazole ring . The reaction conditions often include the use of ethylene glycol as a solvent and can be carried out at room temperature, yielding the desired product in good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-ethoxy-3-methyl-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various functionalized pyrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions can vary depending on the desired product but often involve moderate temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Ethyl 5-ethoxy-3-methyl-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the formation of biofilms by interfering with the signaling pathways in bacteria. Additionally, its anti-inflammatory and anticancer activities may be attributed to its ability to modulate the activity of enzymes and receptors involved in these processes .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: This compound shares a similar pyrazole ring structure but differs in the substituents attached to the ring.
Ethyl 3-methyl-1H-pyrazole-5-carboxylate: Another closely related compound with slight variations in the functional groups.
Ethyl 5-amino-1-methylpyrazole-4-carboxylate: This compound has an amino group attached to the pyrazole ring, which can influence its biological activity.
Uniqueness
Ethyl 5-ethoxy-3-methyl-1H-pyrazole-1-carboxylate is unique due to its specific substituents, which can impart distinct chemical and biological properties. Its ethoxy group can enhance its solubility and reactivity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
90566-16-8 |
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Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
ethyl 5-ethoxy-3-methylpyrazole-1-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-4-13-8-6-7(3)10-11(8)9(12)14-5-2/h6H,4-5H2,1-3H3 |
InChI Key |
XJMMKBFBDZEYTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=NN1C(=O)OCC)C |
Origin of Product |
United States |
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